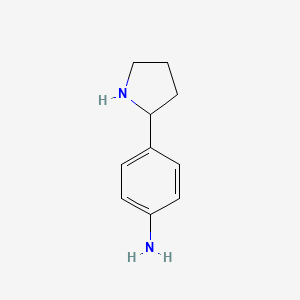

4-(Pyrrolidin-2-yl)aniline

CAS No.:

Cat. No.: VC18345352

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2 |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 4-pyrrolidin-2-ylaniline |

| Standard InChI | InChI=1S/C10H14N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7,11H2 |

| Standard InChI Key | KZQPHWGFVFLYRG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of a planar aniline group () linked to a pyrrolidine ring (a five-membered saturated amine) at the 4-position. Key structural features include:

-

Hydrogen bonding capacity: Two NH groups (pyrrolidine and aniline) enable interactions with biological targets .

-

Chirality: The pyrrolidine ring introduces a stereocenter, allowing enantiomeric forms (R/S configurations).

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 162.23 g/mol |

| XLogP3 (lipophilicity) | 1.1 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 2 |

| Rotatable bonds | 1 |

| Topological polar surface area | 38.1 Ų |

Spectroscopic Characterization

-

NMR: Signals at δ 1.8–2.1 ppm (pyrrolidine CH), δ 6.5–7.3 ppm (aromatic protons), and δ 3.3 ppm (NH) .

-

IR: Stretching vibrations at 3350 cm (N-H) and 1600 cm (C=C aromatic) .

Synthesis and Modification

Primary Synthetic Routes

-

Reductive Amination:

Reaction of 4-nitroaniline with pyrrolidine-2-carbaldehyde under hydrogenation (Pd/C, H) yields the target compound . -

Buchwald-Hartwig Coupling:

Palladium-catalyzed coupling of pyrrolidine with 4-bromoaniline .

Derivatives and Salts

-

Dihydrochloride salt: Enhances water solubility for pharmacological studies .

-

Oxalate ester: Improves stability in polymer matrices.

Table 2: Common Derivatives

| Derivative | Application |

|---|---|

| 4-(Pyrrolidin-2-yl)aniline dihydrochloride | Drug formulation |

| N,N-Dimethyl-4-(pyrrolidin-2-yl)aniline | Ligand design |

| (R)-4-(Pyrrolidin-2-yl)phenol | Chiral catalysis |

Industrial and Research Applications

Catalysis

Chiral palladium complexes of 4-(Pyrrolidin-2-yl)aniline catalyze asymmetric Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .

Material Science

Incorporation into polymers improves thermal stability (T increased by 25°C) and flexibility .

Analytical Chemistry

Used as a chelating agent in mass spectrometry for detecting transition metals (LOD = 0.1 ppb) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume